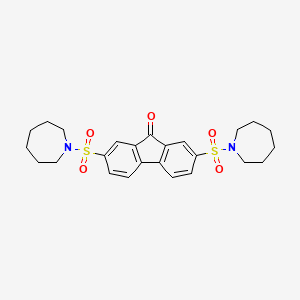![molecular formula C21H14ClIN2O3 B11681344 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B11681344.png)
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is an organic compound with a complex structure that includes a benzoxazole ring, a chloro group, an iodophenyl group, and a methoxybenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aryl halide is reacted with iodine in the presence of a catalyst.
Attachment of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Methoxybenzamide Moiety: This step involves the reaction of a methoxybenzoic acid derivative with an amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of new aryl derivatives with different substituents.
科学的研究の応用
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-chloro-N-(4-iodophenyl)-2-nitrobenzamide: Similar structure but with a nitro group instead of a benzoxazole ring.
2-chloro-5-iodo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide: Similar structure but with additional halogen substitutions.
Uniqueness
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide is unique due to the presence of the benzoxazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
分子式 |
C21H14ClIN2O3 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC名 |
5-chloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H14ClIN2O3/c1-27-18-8-4-13(22)10-16(18)20(26)24-15-7-9-19-17(11-15)25-21(28-19)12-2-5-14(23)6-3-12/h2-11H,1H3,(H,24,26) |
InChIキー |
RJWZFSBUCMFIGS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z,5E)-3-(4-chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B11681269.png)
![2-Phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]quinoline-4-carbohydrazide](/img/structure/B11681271.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681279.png)
![3,4,5-triethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B11681283.png)

![3-{4-Oxo-5-[2-oxo-1-benzylbenzo[d]azolidin-3-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B11681291.png)
![(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B11681294.png)
![2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4,6-dichlorophenol](/img/structure/B11681296.png)
![2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11681302.png)
![Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11681304.png)
![(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11681312.png)
![Methyl 3-[5-(3-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoate](/img/structure/B11681315.png)
![3,5-Bis[4-(tert-butyl)phenoxy]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11681331.png)

